molecular formula C16H16N2O3S B13366943 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid

6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid

Cat. No.: B13366943
M. Wt: 316.4 g/mol
InChI Key: GUJPAOIGOPJEBR-UHFFFAOYSA-N
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Description

6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods: Industrial production methods often involve:

Chemical Reactions Analysis

Types of Reactions: 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid undergoes various types of chemical reactions, including:

  • Oxidation : This reaction typically involves the addition of oxygen or the removal of hydrogen.
  • Reduction : This involves the addition of hydrogen or the removal of oxygen.
  • Substitution : This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
  • Oxidizing agents : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reducing agents : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution reactions : Often involve halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death .

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H16N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19)

InChI Key

GUJPAOIGOPJEBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

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